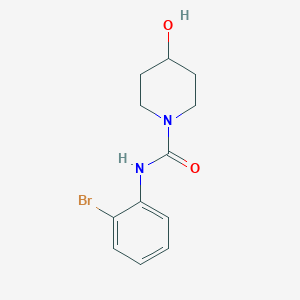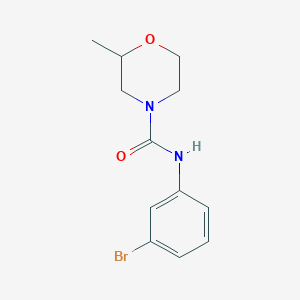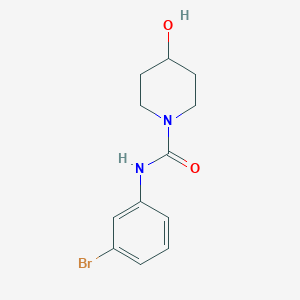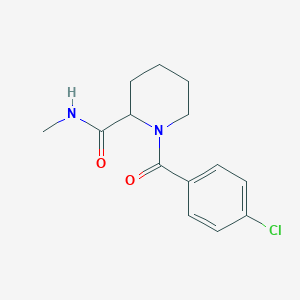![molecular formula C13H15F3N2O2 B7511605 (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)
(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Mecanismo De Acción
The mechanism of action of (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone involves its ability to inhibit certain enzymes, such as protein kinase and cyclin-dependent kinase. By inhibiting these enzymes, this compound can prevent cancer cell growth and proliferation. Additionally, this compound has been shown to have neuroprotective effects, which may be due to its ability to modulate certain signaling pathways in the brain.
Biochemical and Physiological Effects:
(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on certain enzymes, this compound has been shown to modulate certain signaling pathways in the brain, which may be responsible for its neuroprotective effects. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone in lab experiments is its ability to selectively inhibit certain enzymes, which can be useful in studying the role of these enzymes in disease development. Additionally, this compound has been shown to have low toxicity, which makes it a safer option for lab experiments. One limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development. Finally, future research may focus on the use of this compound in combination with other drugs to enhance its effectiveness in treating certain diseases.
Métodos De Síntesis
The synthesis of (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone can be achieved through a multi-step process. The first step involves the synthesis of 6-(trifluoromethyl)pyridin-3-amine, which can be achieved by reacting 6-bromo-3-trifluoromethylpyridine with ammonia. The second step involves the synthesis of (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone by reacting 6-(trifluoromethyl)pyridin-3-amine with 2-ethylmorpholine and benzoyl chloride.
Aplicaciones Científicas De Investigación
(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone has been studied for its potential applications in drug development. It has been shown to have inhibitory effects on certain enzymes, such as protein kinase and cyclin-dependent kinase, which play a role in cancer cell growth and proliferation. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
IUPAC Name |
(2-ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-2-10-8-18(5-6-20-10)12(19)9-3-4-11(17-7-9)13(14,15)16/h3-4,7,10H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUCAXHUFPUBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)


![6-[[2,3-dihydro-1H-inden-1-yl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7511585.png)





